The compound (E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. Purines are a class of compounds that are fundamental to the structure of nucleic acids (DNA and RNA) and play critical roles in cellular metabolism and signaling. This specific compound features a unique arrangement of functional groups that may impart specific biological activities.
This compound can be synthesized through various organic synthesis methods, often involving the manipulation of purine derivatives and the introduction of substituents at specific positions on the purine ring. The synthesis of such compounds is typically documented in specialized chemical literature and research articles focused on medicinal chemistry and organic synthesis.
The compound is classified as an organic compound, specifically a purine derivative. It can also be categorized based on its functional groups, which include amines, alkenes, and carbonyls. The presence of a cyclohexylamine group suggests potential biological activity, possibly as an inhibitor or modulator in biochemical pathways.
The synthesis of (E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be approached through several methods:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor reaction progress and confirm product identity.
The molecular structure of (E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be represented using structural formulas that illustrate the connectivity between atoms.
The molecular formula for this compound is , indicating it contains 15 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, and two oxygen atoms. The molecular weight is approximately 335.79 g/mol.
The compound may participate in various chemical reactions typical for purines:
Reactions involving this compound would require careful control of conditions to prevent side reactions common in purine chemistry. Reaction yields can vary based on factors like temperature, solvent polarity, and the presence of catalysts.
The mechanism of action for (E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its biological targets:
Quantitative data regarding binding affinities or inhibition constants would typically be obtained from biochemical assays conducted during drug discovery processes.
The physical properties such as melting point, boiling point, solubility in various solvents (e.g., water, ethanol), and stability under different conditions are essential for practical applications.
Chemical properties include reactivity towards acids/bases, stability under light exposure, and susceptibility to oxidation or reduction reactions. These properties dictate how the compound behaves in biological systems and during storage.
This compound may have applications in medicinal chemistry as a potential pharmaceutical agent due to its structural similarity to nucleobases involved in DNA/RNA synthesis or metabolism. It could serve as a lead compound for developing new drugs targeting specific diseases or metabolic disorders.
The synthesis of (E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione follows a sequential functionalization strategy beginning with xanthine derivatives as core scaffolds. The established pathway involves three critical stages: (1) N-methylation at positions 1 and 3 of the purine core, (2) selective N-alkylation at position 7 with the chlorobut-enyl moiety, and (3) chloro displacement at position 8 with cyclohexylamine. Research demonstrates that 1,3-dimethylxanthine serves as the optimal starting material due to its symmetrical structure and commercial availability [1]. The N-7 alkylation requires precise stoichiometric control to avoid N-9 regioisomer formation, with halogenated intermediates serving as key building blocks for subsequent functionalization. A comparative analysis of published routes reveals significant yield variations depending on the halogenation sequence:
Table 1: Comparative Synthetic Pathways for Target Purine Derivatives
Synthetic Sequence | Key Intermediate | Overall Yield (%) | Purity Challenge |
---|---|---|---|
Halogenation → N7-Alkylation → N8-Substitution | 8-Chloro-1,3-dimethylxanthine | 35-42 | N9-alkylation byproducts |
N7-Alkylation → Halogenation → N8-Substitution | 7-Allyl-8-chloro-1,3-dimethylxanthine | 48-55 | Isomerization during halogenation |
Direct N7/N8 Functionalization | N/A | <20 | Low regioselectivity |
The optimal pathway employs N7-alkylation prior to halogenation, achieving higher overall yields (48-55%) due to reduced steric hindrance during the alkylation step and minimized isomerization risks [1] [4]. The critical 8-chloro intermediate enables efficient nucleophilic displacement, with the chloro substituent providing sufficient electrophilicity while maintaining stability during purification.
The introduction of the (E)-3-chlorobut-2-en-1-yl moiety at N-7 proceeds via a bimolecular nucleophilic substitution (SN²) mechanism under basic conditions. The reaction exhibits significant stereoelectronic constraints favoring E-configuration retention in the chlorobut-enyl side chain. Quantum mechanical calculations reveal a 12.3 kcal/mol energy barrier for the E to Z isomerization during the substitution event, explaining the observed >98% stereoselectivity when employing preformed E-configured reagents [1]. Kinetic studies demonstrate second-order dependence: first-order in purine anion concentration and first-order in chlorobut-enyl chloride concentration, confirming the SN² pathway. The reaction proceeds through a transition state where partial negative charge develops on the purine's N-7 nitrogen, stabilized by resonance with the adjacent carbonyl groups:
Purine-N⁻ + Cl-CH₂-CH= C(Cl)CH₃ → [Purine-NⁱⁱⁱⁱCH₂-CH=C(Cl)CH₃]ⁱ → Purine-N-CH₂-CH=C(Cl)CH₃ + Cl⁻
Side reactions include O-alkylation at the C6 carbonyl (≤7%) and dialkylation at both N-7 and N-9 positions (≤15%), minimized through controlled temperature (0-5°C) and stoichiometric precision [4]. The chlorobut-enyl chloride must be added in three portions (0h, 24h, 48h) to maintain optimal concentration and prevent polymerization, extending reaction times to 5-7 days but improving yield to >95% [4]. Microwave-assisted synthesis trials reduce this timeframe to 8 hours but result in increased dimeric impurities (18%).
The nucleophilic displacement of the C8-chloro substituent by cyclohexylamine represents the yield-limiting step, requiring meticulous optimization of electronic and steric parameters. Kinetic profiling identifies three critical variables: (1) amine nucleophilicity, (2) leaving group ability, and (3) solvent polarity effects. Cyclohexylamine's nucleophilicity (pKa = 10.7) necessitates careful base control to prevent purine ring decomposition above pH 9.5. Optimization studies reveal dimethylacetamide (DMAc) as the superior solvent, providing 82% conversion at 80°C versus 45% in toluene and 67% in acetonitrile [5]. Catalytic screening demonstrates that 5 mol% tetrabutylammonium iodide (TBAI) enhances reactivity through halide exchange, generating a more labile iodo intermediate in situ:
Purine-Cl + I⁻ ⇌ Purine-I + Cl⁻ Purine-I + Cyclohexylamine → Purine-NHC₆H₁₁ + HI
Steric factors significantly impact reaction kinetics, with secondary amines exhibiting 30-fold slower substitution rates than primary amines. The cyclohexyl group's equatorial-axial equilibrium introduces conformational constraints, with the equatorial conformation providing optimal orbital alignment for nucleophilic attack. Temperature optimization identifies 80-85°C as the ideal range, balancing reaction acceleration (k = 0.15 min⁻¹) against thermal decomposition (<5%). Under optimized conditions (DMAc, TBAI catalyst, 80°C, 12h), the displacement achieves 95% conversion with <2% bis-cyclohexylamino byproduct formation [5].
Solvent replacement strategies demonstrate that cyclopentyl methyl ether (CPME) can substitute dichloromethane in the N-7 alkylation with equivalent yield (97%) but improved environmental profile (E-factor reduction from 32 to 18). The reaction mass efficiency increases from 28% to 49% through solvent recycling protocols [5]. Microwave-assisted synthesis reduces energy consumption by 65% for the amination step but requires specialized flow reactors to handle viscous intermediates. Catalytic system redesign focuses on immobilized catalysts:
Atom economy analysis reveals the C8-chloro displacement achieves 84% atom utilization, with the major loss arising from cyclohexylamine hydrochloride byproduct (16%). Continuous flow hydrogenation enables in situ HCl neutralization using tertiary amine scavengers, reducing salt waste generation by 70% [5]. Life cycle assessment indicates that solvent selection accounts for 85% of the process environmental impact, motivating ongoing studies in bio-based solvents (e.g., 2-methyltetrahydrofuran) and predictive solubility modeling to minimize purification volumes.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8